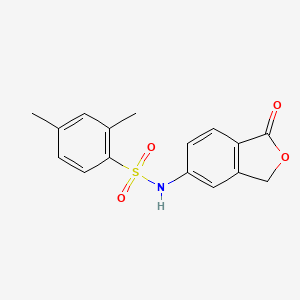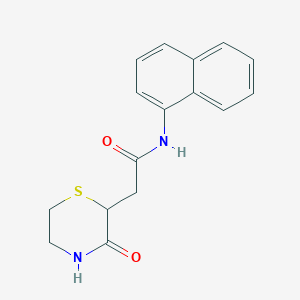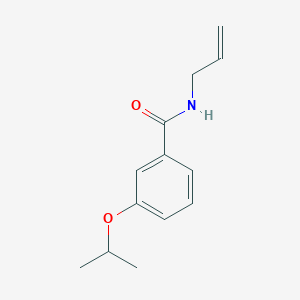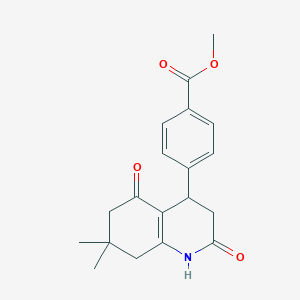![molecular formula C16H12N4O B4415578 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B4415578.png)
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole
Übersicht
Beschreibung
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole, also known as POMB, is a compound used in scientific research for its potential pharmacological activities. It is a heterocyclic compound that contains both benzimidazole and oxadiazole moieties. POMB has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been found to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV. In addition, 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and has also been found to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV. In addition, 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole in lab experiments is its potential pharmacological activities, which make it a useful tool for studying inflammation, microbial infections, and cancer. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole. One potential direction is the development of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole-based drugs for the treatment of inflammation, microbial infections, and cancer. Another direction is the study of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole's mechanism of action and potential side effects. Further studies are also needed to determine the optimal dosage and administration of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole for therapeutic use.
Wissenschaftliche Forschungsanwendungen
1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been studied for its potential pharmacological activities, including its anti-inflammatory, antimicrobial, and anticancer effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and has exhibited potent antimicrobial activity against various bacterial strains. In addition, 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-2-6-12(7-3-1)16-19-18-15(21-16)10-20-11-17-13-8-4-5-9-14(13)20/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCQCCOZABFRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4415508.png)
![2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B4415509.png)
![4-[(6-propoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B4415527.png)
![1-(4-chlorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4415536.png)


![N-[3-(methylthio)propyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine](/img/structure/B4415560.png)
![ethyl 1-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4415562.png)

![2-{4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4415569.png)
![9,10,13-trimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B4415575.png)
![2-(2-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4415586.png)
